molecular formula C12H23BrO2 B14220347 hexyl (2R)-2-bromohexanoate CAS No. 821786-04-3

hexyl (2R)-2-bromohexanoate

Cat. No.: B14220347
CAS No.: 821786-04-3
M. Wt: 279.21 g/mol
InChI Key: XUCICEORKGXNRU-LLVKDONJSA-N
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Description

Hexyl (2R)-2-bromohexanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hexyl group attached to the ester functional group, with a bromine atom at the second carbon of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl (2R)-2-bromohexanoate can be synthesized through the esterification of (2R)-2-bromohexanoic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Hexyl (2R)-2-bromohexanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hexyl (2R)-2-hydroxyhexanoate.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Substitution: Hexyl (2R)-2-hydroxyhexanoate.

    Reduction: Hexyl (2R)-2-hexanol.

    Oxidation: Hexyl (2R)-2-hexanoic acid.

Scientific Research Applications

Hexyl (2R)-2-bromohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexyl (2R)-2-bromohexanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by specific enzymes or chemical reagents, leading to the formation of biologically active compounds or intermediates.

Comparison with Similar Compounds

Hexyl (2R)-2-bromohexanoate can be compared with other similar compounds, such as:

    Hexyl (2S)-2-bromohexanoate: The stereoisomer with the opposite configuration at the second carbon.

    Hexyl (2R)-2-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.

    Hexyl (2R)-2-hydroxyhexanoate: The hydroxyl derivative formed through substitution reactions.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chloro or hydroxy counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

821786-04-3

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

hexyl (2R)-2-bromohexanoate

InChI

InChI=1S/C12H23BrO2/c1-3-5-7-8-10-15-12(14)11(13)9-6-4-2/h11H,3-10H2,1-2H3/t11-/m1/s1

InChI Key

XUCICEORKGXNRU-LLVKDONJSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H](CCCC)Br

Canonical SMILES

CCCCCCOC(=O)C(CCCC)Br

Origin of Product

United States

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